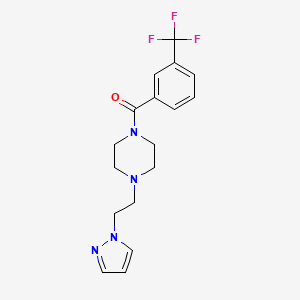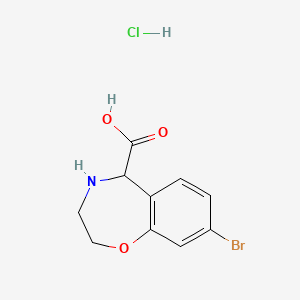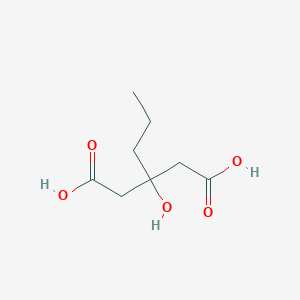![molecular formula C12H18ClNO3S B2507226 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride CAS No. 101768-77-8](/img/structure/B2507226.png)
4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride
Descripción general
Descripción
The compound "4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride" is a derivative of piperidine with a sulfonyl functional group attached to the piperidine ring and a methoxyphenyl group attached to the sulfonyl group. Piperidine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . Additionally, a convenient route to synthesize piperidine derivatives includes cyclization of acetylenic sulfones with beta and gamma-chloroamines . These methods provide a framework for the synthesis of "4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride" by potentially substituting the appropriate methoxyphenyl group during the synthesis process.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The sulfonyl group attached to this ring is a key functional group that can influence the molecule's reactivity and interaction with biological targets . The methoxy group in "4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride" is an electron-donating group that can affect the electronic distribution within the molecule, potentially impacting its biological activity.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including N-acylation and N-sulfonylation, which can modify their chemical properties . The anodic methoxylation of piperidine derivatives has been studied, indicating that different substituents on the piperidine ring can influence the outcome of such reactions . These reactions are relevant for the modification and optimization of "4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride" for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring . For instance, the introduction of a sulfonyl group can increase the compound's polarity, potentially improving its solubility in aqueous media . The presence of a methoxy group can also affect the compound's hydrophobicity and its interaction with biological membranes.
Relevant Case Studies
Case studies involving piperidine derivatives often focus on their biological activities. For example, certain piperidine sulfonamides have been evaluated as selective human beta(3) agonists , while others have been tested for antimicrobial activity against pathogens of tomato plants . Additionally, piperidine derivatives have been investigated as inhibitors of tumor necrosis factor-alpha (TNF-alpha) and matrix metalloproteinases (MMPs), which are important targets in inflammatory diseases . These studies provide insight into the potential therapeutic applications of "4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride" and related compounds.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Disease Treatment
- Compounds related to 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, specifically sulfonyl derivatives, have been investigated for their selective inhibitory effects on tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinase (MMP) activities. These enzymes are significant in various pathological conditions, including cancer and inflammatory diseases. Selective inhibitors like these sulfonyl derivatives can potentially lead to the development of therapeutic agents targeting specific enzymes implicated in these diseases (Venkatesan et al., 2004).
Synthesis and Characterization
- The compound's analogs, specifically N-acyl and N-sulfonyl piperidines, have been synthesized and studied through cyclic voltammetry. Their anodic methoxylation properties were investigated under different conditions, providing valuable insights into the electrochemical behavior of these compounds. This knowledge is crucial for applications involving chemical synthesis and material science (Golub & Becker, 2015).
Antimicrobial and Antioxidant Properties
- Certain derivatives of 4-[(4-Methoxyphenyl)sulfonyl]piperidine have demonstrated significant antimicrobial activities against pathogens affecting tomato plants, such as Xanthomonas axonopodis and Ralstonia solanacearum. These findings highlight the potential of these compounds in agricultural applications, particularly in the protection of valuable crops (Vinaya et al., 2009).
- Sulfonyl hydrazones, another derivative, have shown promising antioxidant capacity and anticholinesterase activity, indicating their potential utility in treating oxidative stress-related diseases and neurodegenerative conditions like Alzheimer's disease (Karaman et al., 2016).
Photophysical Properties
- Research into 4-arylpyridinium salts, related to 4-[(4-Methoxyphenyl)sulfonyl]piperidine, has provided insights into their fluorescent properties, opening avenues for their use in materials science, particularly in the development of laser dyes and other optoelectronic devices (Kelley et al., 2001).
Structural and Crystallographic Studies
- Detailed structural and crystallographic studies of certain derivatives offer a deeper understanding of their molecular arrangement and interactions. This knowledge is fundamental in the field of material science for the development of new materials with desired physical and chemical properties (Girish et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
“4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride” is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .
Mode of Action
The mode of action of a compound is determined by its interactions with its biological targets. Piperidine derivatives can interact with a variety of targets, depending on their specific structures .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives, due to their heterocyclic nature, can have varied pharmacokinetic properties .
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)sulfonylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S.ClH/c1-16-10-2-4-11(5-3-10)17(14,15)12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHQAYTXNLYARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)
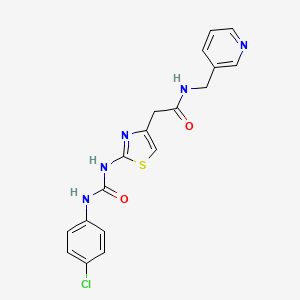
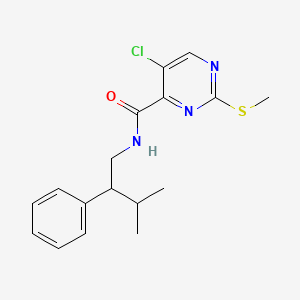
![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)

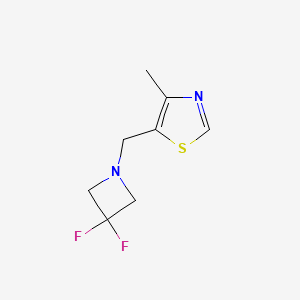

![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)
